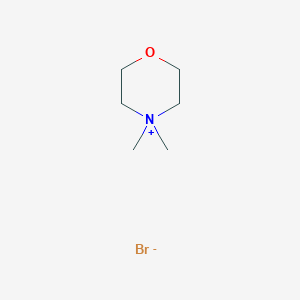
4,4-dimethylmorpholin-4-ium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound with the molecular formula C6H14BrNO and a molecular weight of 196.09 g/mol. This compound is a bromide salt of morpholine, a heterocyclic amine that is widely used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, bromide (1:1) typically involves the reaction of morpholine with 4,4-dimethyl-1,1-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Morpholinium, 4,4-dimethyl-, bromide (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4,4-dimethyl-, bromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using reagents such as sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include morpholinium chloride or morpholinium hydroxide.
Oxidation Reactions: Products include morpholine N-oxide.
Reduction Reactions: Products include secondary amines.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of 4,4-dimethylmorpholin-4-ium bromide is in the development of antimicrobial agents. Research indicates that morpholine derivatives exhibit significant antibacterial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
In a study evaluating various morpholine compounds, including 4,4-dimethylmorpholin-4-ium bromide, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) effective against MRSA strains. The results showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to better hydrophobic interactions with bacterial membranes. For instance, derivatives with MIC values below 64 µg/mL were considered biologically active, indicating their potential as therapeutic agents against resistant bacterial strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| M-6 | 3.9 | Active |
| M-7 | 62.5 | Active |
| M-1 | >200 | Inactive |
Ionic Liquids in Material Science
Another notable application of 4,4-dimethylmorpholin-4-ium bromide is as an ionic liquid in materials science. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for various applications including solvents in chemical reactions and as heat transfer fluids.
Case Study: Cooling Applications
A patent describes the use of ionic liquids like 4,4-dimethylmorpholin-4-ium bromide for cooling systems in high-temperature environments. The compound is noted for its ability to remain stable under extreme conditions while providing efficient thermal management solutions .
Role in Drug Development
The morpholine structure is frequently employed in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates. The inclusion of morpholine derivatives can improve solubility, bioavailability, and metabolic stability.
Case Study: Drug Design
A comprehensive review highlighted how morpholine-containing compounds are integral to the design of several therapeutic agents. For example, the antibiotic Linezolid incorporates a morpholine moiety that contributes to its efficacy against Gram-positive bacteria .
Mécanisme D'action
The mechanism by which Morpholinium, 4,4-dimethyl-, bromide (1:1) exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various substitution reactions.
Biological Systems: Interacts with enzymes and other proteins, affecting their activity and function.
Industrial Processes: Functions as a catalyst or intermediate in the production of various chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholinium bromide: Similar in structure but lacks the 4,4-dimethyl substitution.
Pyridinium bromide: Another bromide salt with a different heterocyclic ring structure.
Quaternary ammonium bromides: A broader class of compounds with similar ionic properties.
Uniqueness
Morpholinium, 4,4-dimethyl-, bromide (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
40968-70-5 |
|---|---|
Formule moléculaire |
C6H14BrNO |
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
SMILES canonique |
C[N+]1(CCOCC1)C.[Br-] |
Synonymes |
4,4-Dimethylmorpholinium Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















